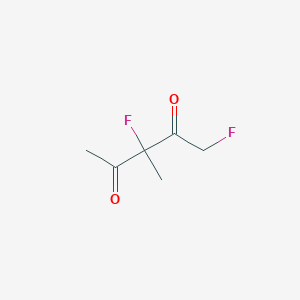

1,3-Difluoro-3-methylpentane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Difluoro-3-methylpentane-2,4-dione, also known as DFMD, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. DFMD is a diketone that is synthesized by reacting 2,2,4,4-tetramethyl-1,3-cyclobutanedione with hydrogen fluoride gas.

Scientific Research Applications

1,3-Difluoro-3-methylpentane-2,4-dione has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, 1,3-Difluoro-3-methylpentane-2,4-dione has been shown to have anti-inflammatory and anti-cancer properties. In biology, 1,3-Difluoro-3-methylpentane-2,4-dione has been used as a tool to study protein-protein interactions and protein-ligand interactions. In chemistry, 1,3-Difluoro-3-methylpentane-2,4-dione has been used as a building block for the synthesis of complex organic molecules.

Mechanism Of Action

The mechanism of action of 1,3-Difluoro-3-methylpentane-2,4-dione is not fully understood. However, studies have shown that 1,3-Difluoro-3-methylpentane-2,4-dione can bind to specific proteins and enzymes, leading to changes in their activity. 1,3-Difluoro-3-methylpentane-2,4-dione has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes has been linked to anti-inflammatory and anti-cancer effects.

Biochemical And Physiological Effects

1,3-Difluoro-3-methylpentane-2,4-dione has been shown to have anti-inflammatory and anti-cancer effects in various studies. Inflammation is a natural response of the body to injury or infection. However, chronic inflammation has been linked to various diseases, including cancer. 1,3-Difluoro-3-methylpentane-2,4-dione has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 has been linked to a reduction in inflammation and a decrease in the risk of cancer.

Advantages And Limitations For Lab Experiments

1,3-Difluoro-3-methylpentane-2,4-dione has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 1,3-Difluoro-3-methylpentane-2,4-dione is also stable under a wide range of conditions, making it suitable for various applications. However, 1,3-Difluoro-3-methylpentane-2,4-dione has certain limitations. It is highly reactive and can form adducts with various proteins and enzymes, leading to non-specific effects. 1,3-Difluoro-3-methylpentane-2,4-dione can also be toxic at high concentrations, making it important to use it in a controlled manner.

Future Directions

1,3-Difluoro-3-methylpentane-2,4-dione has several potential applications in various fields. Future research should focus on exploring the mechanism of action of 1,3-Difluoro-3-methylpentane-2,4-dione and identifying its molecular targets. This will help in the development of new drugs and therapies that can target specific proteins and enzymes. 1,3-Difluoro-3-methylpentane-2,4-dione can also be used as a tool to study protein-protein interactions and protein-ligand interactions. Future research should focus on developing new methods to study these interactions using 1,3-Difluoro-3-methylpentane-2,4-dione. Finally, 1,3-Difluoro-3-methylpentane-2,4-dione can be used as a building block for the synthesis of complex organic molecules. Future research should focus on developing new synthetic methods that use 1,3-Difluoro-3-methylpentane-2,4-dione as a starting material.

Synthesis Methods

1,3-Difluoro-3-methylpentane-2,4-dione is synthesized by reacting 2,2,4,4-tetramethyl-1,3-cyclobutanedione with hydrogen fluoride gas. The reaction takes place under controlled conditions, and the product is obtained after several purification steps. The synthesis method has been optimized to yield high-quality 1,3-Difluoro-3-methylpentane-2,4-dione with minimal impurities, making it suitable for various applications.

properties

CAS RN |

161531-53-9 |

|---|---|

Product Name |

1,3-Difluoro-3-methylpentane-2,4-dione |

Molecular Formula |

C6H8F2O2 |

Molecular Weight |

150.12 g/mol |

IUPAC Name |

1,3-difluoro-3-methylpentane-2,4-dione |

InChI |

InChI=1S/C6H8F2O2/c1-4(9)6(2,8)5(10)3-7/h3H2,1-2H3 |

InChI Key |

SVSLXTVHZQIBDP-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C)(C(=O)CF)F |

Canonical SMILES |

CC(=O)C(C)(C(=O)CF)F |

synonyms |

2,4-Pentanedione, 1,3-difluoro-3-methyl- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)

![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)

![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)

![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)

![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)